molecular formula C7H15BO2 B6266640 (4-methylcyclohexyl)boronic acid CAS No. 1350512-60-5

(4-methylcyclohexyl)boronic acid

Cat. No. B6266640
CAS RN: 1350512-60-5
M. Wt: 142
InChI Key:
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Description

“(4-methylcyclohexyl)boronic acid” is a type of boronic acid with the CAS Number: 1350512-60-5 . It has a molecular weight of 142.01 and its IUPAC name is 4-methylcyclohexylboronic acid .


Synthesis Analysis

Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to synthesize borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Molecular Structure Analysis

The Inchi Code of “(4-methylcyclohexyl)boronic acid” is 1S/C7H15BO2/c1-6-2-4-7(5-3-6)8(9)10/h6-7,9-10H,2-5H2,1H3 .


Chemical Reactions Analysis

Boronic acids, including “(4-methylcyclohexyl)boronic acid”, have been widely used in a range of organic reactions . They are used in the construction of carbon–carbon (Suzuki–Miyaura cross-coupling, Petasis reaction, etc.) or carbon–heteroatom bonds (Chan–Lam–Evans coupling, oxidation, etc.) .

Scientific Research Applications

Sensing Applications

Boronic acids are increasingly utilized in diverse areas of research, including various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This could potentially include the use of “(4-methylcyclohexyl)boronic acid” for labelling biological samples.

Protein Manipulation and Modification

Boronic acids have shown growth in the interaction with proteins, their manipulation and cell labelling . They could potentially be used for protein manipulation and modification in scientific research.

Separation Technologies

Boronic acids have been used in separation technologies . They could potentially be used in the separation of specific compounds in a mixture.

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . They could potentially be used in the development of new drugs or treatments.

Biosensors

Boronic acids can specifically and reversibly interact with 1,2- or 1,3-diols to form five or six cyclic esters . Based on this unique property, boronic acid-based materials have been used as synthetic receptors for the specific recognition and detection of cis-diol-containing species . This could potentially include the use of “(4-methylcyclohexyl)boronic acid” in the development of biosensors.

Glucose Monitoring

Boronic acid derivatives offer a reversible and covalent binding mechanism for glucose recognition, which enables continuous glucose monitoring and responsive insulin release . This could potentially include the use of “(4-methylcyclohexyl)boronic acid” in glucose monitoring applications.

Controlled Release of Insulin

Boronic acids have been used in polymers for the controlled release of insulin . This could potentially include the use of “(4-methylcyclohexyl)boronic acid” in the development of such polymers.

Mechanism of Action

Target of Action

The primary target of (4-methylcyclohexyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, (4-methylcyclohexyl)boronic acid interacts with its target through a process known as transmetalation . This process involves the transfer of the boronic acid group from boron to palladium . The palladium, in turn, undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by (4-methylcyclohexyl)boronic acid. This reaction enables the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The resulting changes include the formation of new carbon–carbon bonds and the generation of a variety of organoboron reagents .

Pharmacokinetics

They are readily prepared and their properties can be tailored for application under specific conditions .

Result of Action

The molecular effect of (4-methylcyclohexyl)boronic acid’s action is the formation of new carbon–carbon bonds via the SM coupling reaction

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-methylcyclohexyl)boronic acid. For instance, certain boronic acids, including cyclobutylboronic acid, are known to decompose in air . Pinacol boronic esters, which include (4-methylcyclohexyl)boronic acid, are generally more stable and are often liquids or low melting solids .

Safety and Hazards

The safety information for “(4-methylcyclohexyl)boronic acid” includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Boronic acids, including “(4-methylcyclohexyl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . An excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .

properties

{ "Design of the Synthesis Pathway": "The synthesis of (4-methylcyclohexyl)boronic acid can be achieved through a two-step process involving the reaction of 4-methylcyclohexylmagnesium bromide with boron trifluoride etherate followed by hydrolysis of the resulting boronate ester.", "Starting Materials": [ "4-methylcyclohexylmagnesium bromide", "boron trifluoride etherate", "water", "sodium hydroxide" ], "Reaction": [ "Step 1: Preparation of 4-methylcyclohexylboronate ester by reacting 4-methylcyclohexylmagnesium bromide with boron trifluoride etherate in anhydrous ether at low temperature.", "Step 2: Hydrolysis of the boronate ester by adding water and sodium hydroxide to the reaction mixture, followed by heating to reflux to obtain (4-methylcyclohexyl)boronic acid." ] }

CAS RN

1350512-60-5

Molecular Formula

C7H15BO2

Molecular Weight

142

Purity

0

Origin of Product

United States

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